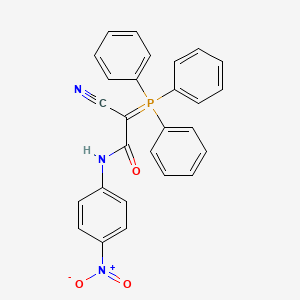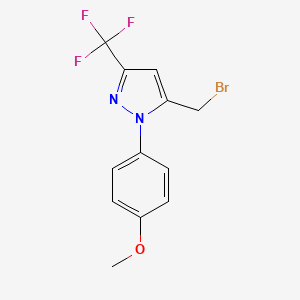
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of bromomethyl, methoxyphenyl, and trifluoromethyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromomethyl, methoxyphenyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrazoles, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its chemical properties can be exploited in the development of new materials, such as polymers or coatings with enhanced performance characteristics.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Bromomethyl)-1-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(difluoromethyl)-1H-pyrazole
Uniqueness
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties such as increased reactivity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and resistance to metabolic degradation, making it a valuable scaffold in drug design and other applications.
特性
分子式 |
C12H10BrF3N2O |
|---|---|
分子量 |
335.12 g/mol |
IUPAC名 |
5-(bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C12H10BrF3N2O/c1-19-10-4-2-8(3-5-10)18-9(7-13)6-11(17-18)12(14,15)16/h2-6H,7H2,1H3 |
InChIキー |
MUPCYQUEYOYJIV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
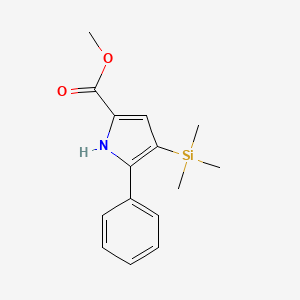
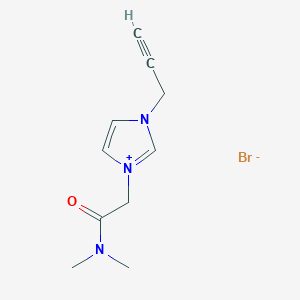
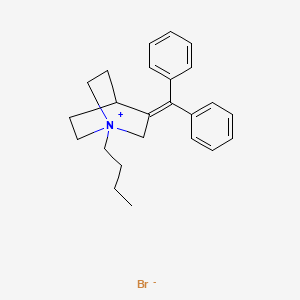
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)

![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
